2-[(tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.3. The purity is usually 95.
BenchChem offers high-quality 2-[(tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with a suitable alkylating agent. The resulting intermediate is then subjected to a series of reactions to obtain the final product.", "Starting Materials": [ "2-azabicyclo[3.1.1]heptane-1-carboxylic acid", "tert-butyl chloroformate", "methanol", "sodium hydride", "tert-butyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-azabicyclo[3.1.1]heptane-1-carboxylic acid with tert-butyl chloroformate in the presence of sodium hydride and methanol to obtain the tert-butoxycarbonyl (Boc) protected intermediate.", "Step 2: Alkylation of the protected amine with tert-butyl 2-bromoacetate in the presence of sodium hydride and diethyl ether to obtain the Boc-protected intermediate with a methoxymethyl (MOM) group attached to the nitrogen atom.", "Step 3: Deprotection of the Boc group by treating the intermediate with sodium hydroxide in methanol to obtain the intermediate with a free amine group.", "Step 4: Acidification of the intermediate with hydrochloric acid to obtain the corresponding hydrochloride salt.", "Step 5: Conversion of the hydrochloride salt to the free acid form by treatment with sodium bicarbonate in water.", "Step 6: Purification of the final product by recrystallization or chromatography." ] } | |
CAS RN |
2758005-11-5 |
Molecular Formula |
C14H23NO5 |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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